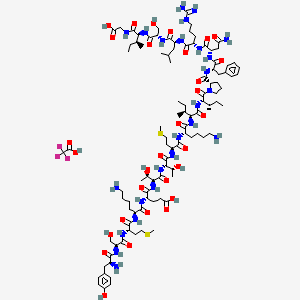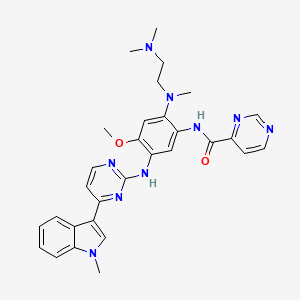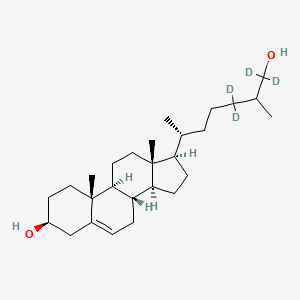
(25RS)-26-Hydroxycholesterol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25RS)-26-Hydroxycholesterol-d4 is a deuterium-labeled derivative of (25RS)-26-Hydroxycholesterol. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25RS)-26-Hydroxycholesterol-d4 involves the incorporation of deuterium atoms into the (25RS)-26-Hydroxycholesterol molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The final product is purified to ensure high chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
(25RS)-26-Hydroxycholesterol-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(25RS)-26-Hydroxycholesterol-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of cholesterol and its derivatives.
Biology: Employed in research on cholesterol metabolism and its role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Mechanism of Action
The mechanism of action of (25RS)-26-Hydroxycholesterol-d4 involves its incorporation into metabolic pathways related to cholesterol. The deuterium atoms in the molecule can affect the rate of metabolic reactions, providing insights into the pharmacokinetics and metabolism of cholesterol and its derivatives. The molecular targets and pathways involved include enzymes and receptors associated with cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
(25RS)-26-Hydroxycholesterol: The non-deuterated form of the compound.
(24S)-Hydroxycholesterol: Another hydroxylated derivative of cholesterol.
(27-Hydroxycholesterol): A hydroxylated cholesterol metabolite involved in various biological processes.
Uniqueness
The uniqueness of (25RS)-26-Hydroxycholesterol-d4 lies in its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying cholesterol metabolism and related processes .
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,17D2 |
InChI Key |
FYHRJWMENCALJY-UTWPMAJGSA-N |
Isomeric SMILES |
[2H]C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C([2H])([2H])O |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








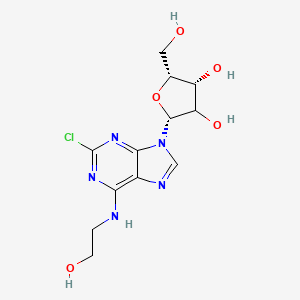

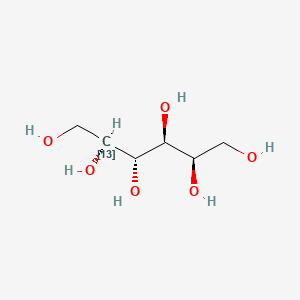
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)

